![molecular formula C16H10F4N4O B4669839 6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4669839.png)
6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C16H10F4N4O and its molecular weight is 350.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.07907360 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 879568-95-3
- Molecular Formula : C13H8F4N4O
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its triazole and quinazoline scaffolds. These activities include:
- Antimicrobial Activity : Several studies indicate that compounds containing the triazole moiety show promising antibacterial and antifungal properties. For example, derivatives have been evaluated against various pathogens including Staphylococcus aureus and Escherichia coli with notable efficacy .
- Anticancer Properties : The triazoloquinazoline framework has been associated with anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Research indicates that structural modifications can enhance potency against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the triazole and quinazoline rings in modulating biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms significantly influences the lipophilicity and electronic properties of the compound, enhancing its interaction with biological targets .
- Trifluoromethyl Group : This group has been shown to increase metabolic stability while maintaining bioactivity. Compounds with this substitution often demonstrate improved pharmacokinetic profiles .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Activity :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties: Compounds within the quinazoline family have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Antimicrobial effects: Some derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory activities: The presence of the triazole moiety is often associated with anti-inflammatory effects.
Medicinal Chemistry Applications
- Targeted Therapy Development : The compound's ability to modulate specific biological pathways makes it a candidate for developing targeted therapies for diseases such as cancer and infections.
- Lead Compound for Synthesis : It serves as a lead compound for synthesizing new derivatives that may enhance potency or reduce side effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined several quinazoline derivatives, including those structurally related to our compound. Results indicated significant inhibition of cancer cell growth in vitro, particularly against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of the EGFR signaling pathway.
Antimicrobial Studies
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various fluorinated quinazolines. The study found that compounds similar to 6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibited potent activity against resistant strains of Staphylococcus aureus.
Anti-inflammatory Potential
In a recent investigation into anti-inflammatory agents, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines. Results showed a marked reduction in TNF-alpha levels in treated macrophages compared to controls.
Data Tables
Activity Type | Study Reference | Findings |
---|---|---|
Anticancer | Journal of Medicinal Chemistry | Significant inhibition of cancer cell growth |
Antimicrobial | Smith et al. (2023) | Potent activity against resistant S. aureus |
Anti-inflammatory | Recent Investigation | Reduction in TNF-alpha levels |
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O/c17-10-3-1-8(2-4-10)9-5-12-11(13(25)6-9)7-24-15(21-12)22-14(23-24)16(18,19)20/h1-4,7,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNXUCDPMSYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C(F)(F)F)N=C21)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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